![molecular formula C16H18N2O4S B213978 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)
6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as CCT251545, is a small molecule inhibitor of the protein kinase WEE1. WEE1 is a key regulator of the cell cycle, and its inhibition has been shown to have potential therapeutic applications in the treatment of cancer.
Mecanismo De Acción
The primary mechanism of action of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is inhibition of the protein kinase WEE1. WEE1 plays a key role in regulating the cell cycle by phosphorylating and inactivating the cyclin-dependent kinase CDK1. Inhibition of WEE1 leads to activation of CDK1 and subsequent cell cycle arrest at the G2 checkpoint, which can ultimately lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on the cell cycle, 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to increased levels of phosphorylated H2AX. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is its broad-spectrum activity against a wide range of cancer cell lines. In addition, its ability to enhance the efficacy of other chemotherapeutic agents makes it a promising candidate for combination therapy. However, one limitation of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is its relatively low potency compared to other WEE1 inhibitors. This may limit its efficacy in certain contexts.
Direcciones Futuras
There are several potential future directions for research on 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, which could help to guide patient selection for clinical trials. Finally, the combination of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors, is an area of active investigation.
Métodos De Síntesis
The synthesis of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been described in several publications. The most commonly used method involves the reaction of 2-(2-chloro-4-nitrophenyl)cyclohexane-1,3-dione with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, followed by reduction of the nitro group and subsequent coupling with 2-amino-3-chlorocyclohex-2-en-1-one.
Aplicaciones Científicas De Investigación
6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In addition, it has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine.
Propiedades
Nombre del producto |
6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
---|---|
Fórmula molecular |
C16H18N2O4S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c17-13(19)12-10-6-3-7-11(10)23-15(12)18-14(20)8-4-1-2-5-9(8)16(21)22/h1-2,8-9H,3-7H2,(H2,17,19)(H,18,20)(H,21,22) |
Clave InChI |
IVNSPHHAGLJRNW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O |
SMILES canónico |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.